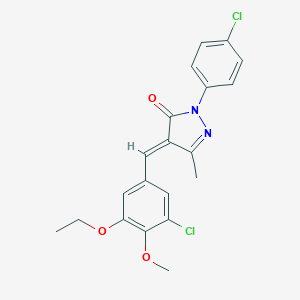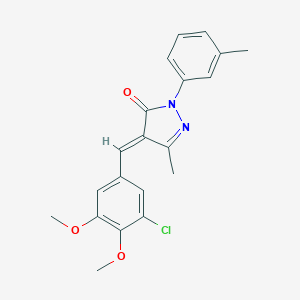![molecular formula C22H32N2O2S B330485 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B330485.png)
2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(BICYCLO[221]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. The starting materials often include bicyclo[2.2.1]heptane derivatives and benzothiophene derivatives. The key steps in the synthesis may include:
Formation of the Bicyclo[2.2.1]heptane Derivative: This can be achieved through a Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile.
Amidation Reaction: The bicyclo[2.2.1]heptane derivative is then reacted with an amine to form the amide linkage.
Coupling with Benzothiophene Derivative: The final step involves coupling the bicyclo[2.2.1]heptane amide with a benzothiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-hexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features, such as the bicyclo[2.2.1]heptane core and the benzothiophene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H32N2O2S |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-(bicyclo[2.2.1]heptane-3-carbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H32N2O2S/c1-4-22(2,3)14-7-8-15-17(11-14)27-21(18(15)19(23)25)24-20(26)16-10-12-5-6-13(16)9-12/h12-14,16H,4-11H2,1-3H3,(H2,23,25)(H,24,26) |
Clave InChI |
NEEWECOJLDTDDK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4 |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330402.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330403.png)


![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330407.png)
![(4Z)-2-(4-chlorophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B330408.png)
![ethyl 2-(3-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330412.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330413.png)
![6-[2-(Benzyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330415.png)
![propan-2-yl 2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330416.png)

![BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B330418.png)
![ethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330421.png)

